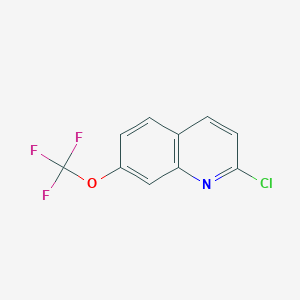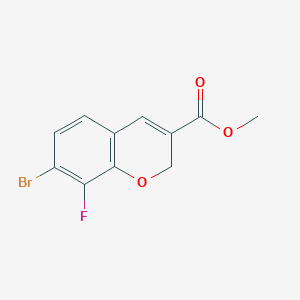![molecular formula C20H17N3O2 B12936945 Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate CAS No. 833430-88-9](/img/structure/B12936945.png)
Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a carbamate group, making it an interesting subject for chemical and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of aniline derivatives with ethyl glyoxalate can lead to the formation of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are commonly employed to purify the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl (4-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or interact with receptors that regulate cell growth and proliferation . The exact pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
Ethyl (4-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate is unique due to its specific combination of an indole ring and a carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
833430-88-9 |
|---|---|
Fórmula molecular |
C20H17N3O2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
ethyl N-[4-(9H-pyrido[3,4-b]indol-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-20(24)22-14-9-7-13(8-10-14)18-19-16(11-12-21-18)15-5-3-4-6-17(15)23-19/h3-12,23H,2H2,1H3,(H,22,24) |
Clave InChI |
LZTCTPCGQIQREC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


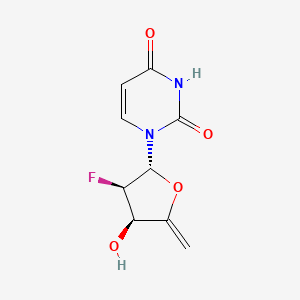
![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)
![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)
![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)
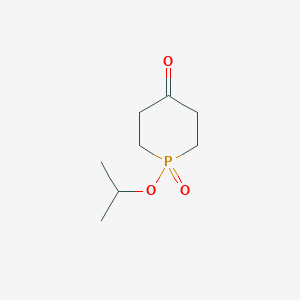
![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)
![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
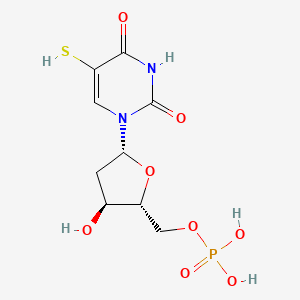
![(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine](/img/structure/B12936905.png)
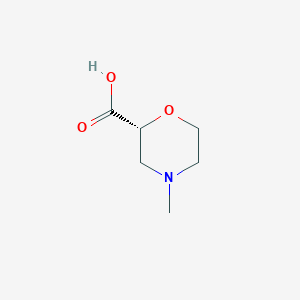
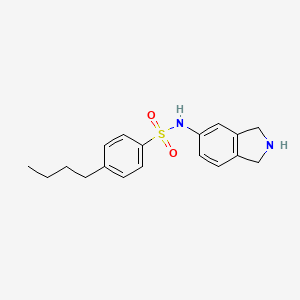
![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)
